1-(2-Amino-5-bromo-1,3-thiazol-4-yl)ethan-1-one
Description
1-(2-Amino-5-bromo-1,3-thiazol-4-yl)ethan-1-one is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of an amino group at the 2-position and a bromo group at the 5-position of the thiazole ring, along with an ethanone group at the 4-position. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .
Properties
Molecular Formula |
C5H5BrN2OS |
|---|---|
Molecular Weight |
221.08 g/mol |
IUPAC Name |
1-(2-amino-5-bromo-1,3-thiazol-4-yl)ethanone |
InChI |
InChI=1S/C5H5BrN2OS/c1-2(9)3-4(6)10-5(7)8-3/h1H3,(H2,7,8) |
InChI Key |
WTSMYLCLTMECRM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(SC(=N1)N)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Amino-5-bromo-1,3-thiazol-4-yl)ethan-1-one can be synthesized through several methods. One common approach involves the nucleophilic addition reaction of 2-amino-4-(3-chlorophenyl)thiazol-5-yl(2-chlorophenyl)methanone with various substituted isocyanates/isothiocyanates/isoselenocynates in acetone, using a catalytic amount of sodium hydroxide at room temperature . Another method involves the reaction of 2-bromo-1-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethanone with thiourea .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis typically involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(2-Amino-5-bromo-1,3-thiazol-4-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the reactive positions of the thiazole ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired product but often involve solvents like acetone or ethanol and catalysts like sodium hydroxide .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .
Scientific Research Applications
1-(2-Amino-5-bromo-1,3-thiazol-4-yl)ethan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-Amino-5-bromo-1,3-thiazol-4-yl)ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can activate or inhibit biochemical pathways by binding to specific sites on these targets. For example, it may inhibit the activity of cytochrome P450 enzymes, which are involved in drug metabolism . The exact pathways and molecular targets depend on the specific biological context and the functional groups present in the compound .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-bromo-1,3,4-thiadiazole: Similar structure but with a thiadiazole ring instead of a thiazole ring.
5-Methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)thiazol-2-amine: Contains a triazole ring fused to the thiazole ring.
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Uniqueness
1-(2-Amino-5-bromo-1,3-thiazol-4-yl)ethan-1-one is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. The presence of both amino and bromo groups allows for diverse chemical modifications and potential biological activities .
Biological Activity
1-(2-Amino-5-bromo-1,3-thiazol-4-yl)ethan-1-one is a compound belonging to the thiazole family, characterized by its heterocyclic structure containing both sulfur and nitrogen. Thiazoles are well-known for their diverse biological activities, which include antimicrobial, antifungal, antiviral, and anticancer properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
The chemical formula of this compound is with a molecular weight of 221.1 g/mol. It has a CAS number of 98027-26-0 and is recognized for its potential in medicinal chemistry.
| Property | Value |
|---|---|
| CAS No. | 98027-26-0 |
| Molecular Formula | C5H5BrN2OS |
| Molecular Weight | 221.1 g/mol |
| Purity | ≥95% |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that it may bind to DNA and inhibit topoisomerase II, leading to DNA double-strand breaks and subsequent cell cycle arrest. This mechanism underlies its potential as an anticancer agent.
Antimicrobial Activity
Studies have demonstrated that compounds within the thiazole family exhibit significant antimicrobial properties. Specifically, this compound has shown effectiveness against a range of Gram-positive and Gram-negative bacteria. In comparative studies, it outperformed established antibiotics such as ampicillin and streptomycin in various bioassays .
Antifungal Activity
The compound has also been evaluated for its antifungal properties. It demonstrated notable activity against common fungal strains, indicating its potential application in treating fungal infections .
Anticancer Activity
Recent research has highlighted the anticancer potential of thiazole derivatives. For instance, studies involving cell lines such as MCF-7 (breast cancer) and LoVo (colon cancer) showed that derivatives like this compound could reduce cell viability significantly. The IC50 values for these effects were recorded in the low micromolar range, suggesting strong cytotoxicity against cancer cells .
Case Studies
Case Study 1: Anticancer Effects
A study investigated the effects of thiazole derivatives on various cancer cell lines. The results indicated that this compound exhibited an IC50 value of approximately 20 µM against MCF-7 cells after a 48-hour treatment period. This suggests a potent anticancer effect compared to control treatments .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, the compound was tested against multiple strains of bacteria including Staphylococcus aureus and Escherichia coli. The results showed that it inhibited bacterial growth at concentrations lower than those required for traditional antibiotics .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with other thiazole derivatives was conducted:
| Compound | Activity Type | IC50 (µM) |
|---|---|---|
| This compound | Anticancer | ~20 |
| 2-Amino-5-bromo-thiadiazole | Antimicrobial | <10 |
| 4-Methyl-thiazole derivative | Antifungal | ~15 |
This table illustrates that while other derivatives also exhibit significant biological activities, the specific substitution pattern in this compound contributes to its unique efficacy profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
